An In-depth Technical Guide to 1-(5-Bromothiophen-2-yl)ethanamine: Chemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-(5-Bromothiophen-2-yl)ethanamine: Chemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromothiophen-2-yl)ethanamine and its derivatives are heterocyclic compounds that have garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The presence of the bromothiophene moiety coupled with a chiral ethylamine side chain makes this scaffold a versatile building block for the synthesis of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential biological relevance of 1-(5-Bromothiophen-2-yl)ethanamine, serving as a vital resource for researchers engaged in its study and application.
Core Chemical Properties
1-(5-Bromothiophen-2-yl)ethanamine is a chiral primary amine. It exists as a racemic mixture and as individual enantiomers, with the (S)-enantiomer being a specific, commercially available form. The compound is also available as a hydrochloride salt, which often exhibits improved stability and solubility in aqueous media.
Physicochemical Data
A summary of the key physicochemical properties of 1-(5-Bromothiophen-2-yl)ethanamine and its related forms is presented in the table below. It is important to note that some of the data, particularly for the free base, are predicted values and should be considered as estimates until experimentally verified.
| Property | Racemic 1-(5-Bromothiophen-2-yl)ethanamine | (S)-1-(5-Bromothiophen-2-yl)ethanamine | 1-(5-Bromothiophen-2-yl)ethanamine hydrochloride |
| IUPAC Name | 1-(5-Bromothiophen-2-yl)ethan-1-amine[1] | (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine[2] | 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride[1] |
| CAS Number | 129605-38-5[1] | 1212930-29-4[2][3] | 2137783-98-1[1][4] |
| Molecular Formula | C₆H₈BrNS[1][2] | C₆H₈BrNS[2][3] | C₆H₉BrClNS[1][4] |
| Molecular Weight | 206.11 g/mol [2][3] | 206.10 g/mol [2][3] | 242.56 g/mol [1][4] |
| Boiling Point | 254.6 ± 25.0 °C (Predicted) | Not available | Not available |
| Flash Point | 107.8 °C (Predicted) | Not available | Not available |
| Melting Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| Appearance | Not available | Not available | Not available |
Synthesis and Purification
The synthesis of 1-(5-Bromothiophen-2-yl)ethanamine can be achieved through a variety of synthetic routes, with the most common approach being the reductive amination of the corresponding ketone, 2-acetyl-5-bromothiophene.
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of 1-(5-Bromothiophen-2-yl)ethanamine via reductive amination of 2-acetyl-5-bromothiophene.
Materials:
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2-Acetyl-5-bromothiophene
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Ammonium acetate or Ammonia
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Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (MeOH) or Dichloroethane (DCE)
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Acetic acid (optional, as a catalyst)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
-
Imine Formation: To a solution of 2-acetyl-5-bromothiophene (1 equivalent) in methanol or dichloroethane, add ammonium acetate (10 equivalents) or a solution of ammonia in methanol. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Once the imine formation is complete, the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC).
-
Work-up: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(5-Bromothiophen-2-yl)ethanamine.
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Purification: The crude product is purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate, often with the addition of a small percentage of triethylamine (e.g., 1%) to prevent tailing of the amine on the acidic silica gel, is typically employed to afford the pure product.
Synthetic workflow for 1-(5-Bromothiophen-2-yl)ethanamine.
Chiral Separation
The separation of the enantiomers of 1-(5-Bromothiophen-2-yl)ethanamine is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC
A general protocol for the chiral separation of aromatic ethanamines, which can be adapted for 1-(5-Bromothiophen-2-yl)ethanamine, is provided below. Optimization of the mobile phase composition and flow rate will be necessary to achieve baseline separation.
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC)
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UV Detector
Chromatographic Conditions:
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Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a derivative of amylose or cellulose (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
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Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
Procedure:
-
Prepare a solution of the racemic 1-(5-Bromothiophen-2-yl)ethanamine in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column and monitor the elution of the enantiomers using the UV detector.
-
Optimize the mobile phase composition (ratio of non-polar solvent to alcohol and amine modifier concentration) to achieve baseline resolution of the two enantiomeric peaks.
Logical workflow for chiral HPLC separation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, typically in the range of 6.5-7.5 ppm. The methine proton (CH-NH₂) will appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (CH₃) will appear as a doublet, coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the thiophene ring, the two carbons of the ethylamine side chain, with the aromatic carbons appearing in the downfield region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.
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C-H stretching vibrations of the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.
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C=C stretching vibrations of the thiophene ring in the region of 1400-1600 cm⁻¹.
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C-N stretching vibration around 1020-1250 cm⁻¹.
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C-Br stretching vibration at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the methyl group, the amino group, and cleavage of the ethylamine side chain.
Potential Biological Activities and Applications
Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[5][6][7]. The incorporation of a bromothiophene moiety in 1-(5-Bromothiophen-2-yl)ethanamine suggests its potential as a lead compound in drug discovery.
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Antimicrobial Activity: The thiophene ring is a common scaffold in many antimicrobial agents. The bromine substituent can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
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Anti-inflammatory Activity: Several thiophene-containing compounds have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory mediators[6].
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CNS-related Applications: The structural similarity of the ethanamine side chain to neurotransmitters suggests that derivatives of this compound could potentially interact with receptors in the central nervous system.
Further research, including in vitro and in vivo biological assays, is necessary to fully elucidate the pharmacological profile of 1-(5-Bromothiophen-2-yl)ethanamine and its potential as a therapeutic agent.
Potential research pathways for biological evaluation.
Conclusion
1-(5-Bromothiophen-2-yl)ethanamine is a valuable chemical entity with potential for further exploration in synthetic and medicinal chemistry. This technical guide has provided a foundational understanding of its chemical properties, a plausible synthetic route and purification strategy, methods for chiral separation, and an overview of its potential biological significance. The detailed protocols and structured data presented herein are intended to facilitate further research and development involving this promising compound. As more experimental data becomes available, a more complete and refined understanding of this molecule's characteristics and applications will undoubtedly emerge.
References
- 1. 2137783-98-1 | 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride - Moldb [moldb.com]
- 2. 001chemical.com [001chemical.com]
- 3. CAS:1212930-29-4, (S)-1-(5-溴噻吩-2-基)乙胺-毕得医药 [bidepharm.com]
- 4. Synthesis, Antioxidant, Anti-Inflammatory, and Antimicrobial Screening of Newer Thiophene-Fused Arylpyrazolyl 1,3,4-Oxadiazoles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
